Lipophilicity Advantage: 0.9 Log Unit Higher XLogP3 vs. 4-Nitrophenyl Analog Drives Membrane Permeability Differentiation
The target compound (CAS 338748-64-4) exhibits a computed XLogP3 of 4.2, which is 0.9 log units higher than the 4-nitrophenyl analog (CAS 338748-59-7, XLogP3 = 3.3) that lacks the trifluoromethyl group [1]. This difference reflects the substantial lipophilicity contribution of the para-CF3 substituent on the N-aryl ring. Higher logP correlates with enhanced passive membrane permeability, which is a critical parameter when selecting probe compounds for cell-based neurokinin receptor occupancy assays where intracellular target access may be required [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | CAS 338748-59-7 (2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl 4-fluorobenzoate): XLogP3 = 3.3 |
| Quantified Difference | Δ = +0.9 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); same algorithm applied to both compounds |
Why This Matters
A 0.9 log unit increase in logP corresponds to approximately 8-fold higher theoretical partition coefficient, making the target compound a superior candidate for assays requiring membrane penetration when compared to the non-fluorinated 4-nitrophenyl analog.
- [1] PubChem CID 3729623 (target) XLogP3 = 4.2; PubChem CID 3727290 (4-nitrophenyl analog) XLogP3 = 3.3. Computed by XLogP3 3.0, PubChem release 2025.09.15. View Source
- [2] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
